4-(4-Aminophenoxy)-2,5-dichlorophenol
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Overview
Description
4-(4-Aminophenoxy)-2,5-dichlorophenol is an organic compound characterized by the presence of an aminophenoxy group and two chlorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)-2,5-dichlorophenol typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction (SNAr) of 4-nitrophenol with 2,5-dichlorophenol, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)-2,5-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted phenols, nitro compounds, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Aminophenoxy)-2,5-dichlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenoxy)-2,5-dichlorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol and chlorine groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)-2,6-dimethylaniline: Similar in structure but with methyl groups instead of chlorine atoms.
4-(4-Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Contains additional diethylamino and pyridine groups.
Uniqueness
The chlorine atoms enhance its electrophilic character, making it suitable for various substitution reactions .
Properties
CAS No. |
85559-58-6 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
4-(4-aminophenoxy)-2,5-dichlorophenol |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,16H,15H2 |
InChI Key |
FXVZONRTROUUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
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